molecular formula C13H19F3N2O2S2 B7003356 N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide

N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide

Cat. No.: B7003356
M. Wt: 356.4 g/mol
InChI Key: GVIVAGBFJXNSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring substituted with a sulfonamide group and a thiophene ring with a trifluoromethyl group

Properties

IUPAC Name

N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O2S2/c1-17(2)22(19,20)11-4-3-5-18(8-11)7-10-6-12(21-9-10)13(14,15)16/h6,9,11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIVAGBFJXNSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCCN(C1)CC2=CSC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring substituted with a trifluoromethyl group. This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a suitable catalyst .

The next step involves the formation of the piperidine ring, which can be synthesized through a cyclization reaction of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs[3][3].

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(2-thienyl)propan-1-amine: Similar structure but lacks the sulfonamide group.

    N,N-dimethyl-3-(2-thienyl)propan-1-amine hydrochloride: Similar structure with a hydrochloride salt form.

    N,N-dimethyl-3-(2-thienyl)propan-1-amine oxalate: Similar structure with an oxalate salt form.

Uniqueness

N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide is unique due to the presence of both the sulfonamide and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.